molecular formula C10H14ClN3O2 B1531681 2-Chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine CAS No. 1698103-67-1

2-Chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine

Cat. No.: B1531681
CAS No.: 1698103-67-1
M. Wt: 243.69 g/mol
InChI Key: MKHXXDZUFLGAAK-UHFFFAOYSA-N
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Description

2-Chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine is a heterocyclic compound that features both pyrazine and pyrrolidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and methoxy groups in its structure allows for diverse chemical reactivity and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-chloropyrazine and 3,4-dimethoxypyrrolidine in the presence of a base can yield the desired compound. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-Chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. Additionally, the pyrazine and pyrrolidine rings can interact with enzyme active sites, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical reactivity and potential biological activity. Its dual-ring structure also allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science .

Properties

IUPAC Name

2-chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-15-7-5-14(6-8(7)16-2)10-9(11)12-3-4-13-10/h3-4,7-8H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHXXDZUFLGAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1OC)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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